6-Bromo-4-chloro-7-fluoro-3-quinolinecarbonyl chloride
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Overview
Description
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinoline ring, along with a carbonyl chloride functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the carbonyl chloride group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7-fluoroquinoline
- 6-bromo-4-chloroquinoline
- 7-bromo-4-chloroquinoline
- 4-bromo-3-chloro-7-fluoroquinoline
Uniqueness
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride is unique due to the combination of bromine, chlorine, and fluorine atoms along with the carbonyl chloride group. This specific arrangement of substituents imparts distinct reactivity and properties compared to other quinoline derivatives. The presence of multiple halogen atoms enhances its potential for various chemical transformations and biological activities.
Properties
Molecular Formula |
C10H3BrCl2FNO |
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Molecular Weight |
322.94 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C10H3BrCl2FNO/c11-6-1-4-8(2-7(6)14)15-3-5(9(4)12)10(13)16/h1-3H |
InChI Key |
NTJHKUPBFVUQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)C(=O)Cl |
Origin of Product |
United States |
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